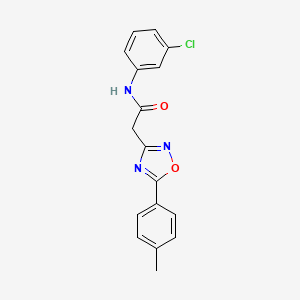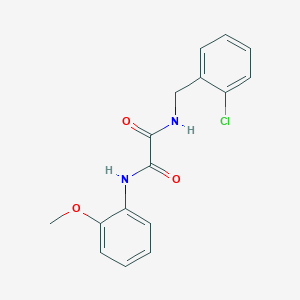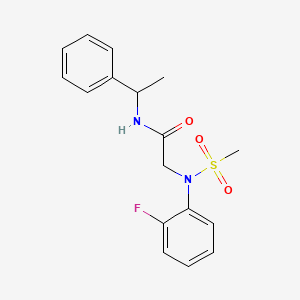![molecular formula C24H20O3 B4904473 (3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4904473.png)
(3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a furan-2-one core structure, substituted with an ethoxyphenyl group and a methylnaphthyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one typically involves a multi-step process. The initial step often includes the preparation of the furan-2-one core, followed by the introduction of the ethoxyphenyl and methylnaphthyl substituents through various organic reactions such as Friedel-Crafts acylation, aldol condensation, and Wittig reaction. The reaction conditions may vary, but they generally require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to achieve large-scale production. The use of automated systems and process control technologies can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxyphenyl and methylnaphthyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored as a lead compound for drug development. Its structural features may provide a basis for designing new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies using techniques like molecular docking, spectroscopy, and biochemical assays are required to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
Similar compounds to (3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one include other furan-2-one derivatives with different substituents, such as:
- (3Z)-3-[(4-methoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
- (3Z)-3-[(4-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
- (3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The ethoxy group may enhance its solubility and bioavailability, while the methylnaphthyl group could contribute to its binding affinity and selectivity for certain molecular targets.
特性
IUPAC Name |
(3Z)-3-[(4-ethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-3-26-22-10-5-17(6-11-22)13-21-15-23(27-24(21)25)20-9-8-18-12-16(2)4-7-19(18)14-20/h4-15H,3H2,1-2H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDZLDJDDZSBC-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=C(C=C3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC4=C(C=C3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4904404.png)
![1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4904411.png)

![1-[2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B4904424.png)
![5-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-methyl-N~2~-phenyl-2,4-thiophenedicarboxamide](/img/structure/B4904436.png)

![N-(4-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4904449.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B4904456.png)
![4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4904458.png)

![N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4904487.png)

![(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4904495.png)
![[4-[(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate](/img/structure/B4904499.png)
